1,3-Dihexylbenzimidazolium iodide

Catalog No.
S8512910
CAS No.
M.F
C19H31IN2
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Dihexylbenzimidazolium iodide

Product Name

1,3-Dihexylbenzimidazolium iodide

IUPAC Name

1,3-dihexylbenzimidazol-3-ium;iodide

Molecular Formula

C19H31IN2

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C19H31N2.HI/c1-3-5-7-11-15-20-17-21(16-12-8-6-4-2)19-14-10-9-13-18(19)20;/h9-10,13-14,17H,3-8,11-12,15-16H2,1-2H3;1H/q+1;/p-1

InChI Key

CWTIAZGDHTXLLK-UHFFFAOYSA-M

SMILES

CCCCCCN1C=[N+](C2=CC=CC=C21)CCCCCC.[I-]

Canonical SMILES

CCCCCCN1C=[N+](C2=CC=CC=C21)CCCCCC.[I-]

1,3-Dihexylbenzimidazolium iodide is an organic compound that belongs to the class of benzimidazolium salts. It features a benzimidazole core substituted with two hexyl groups at the 1 and 3 positions, and an iodide anion. The chemical formula for this compound is C19H31N2IC_{19}H_{31}N_2I. This compound is notable for its ionic nature and potential applications in various fields, including catalysis and materials science.

Typical of imidazolium salts. It can act as a precursor for the synthesis of N-heterocyclic carbenes, which are valuable intermediates in organic synthesis. For instance, when treated with a base, it can deprotonate to form the corresponding carbene:

1 3 Dihexylbenzimidazolium iodide+BaseN heterocyclic carbene+Iodide\text{1 3 Dihexylbenzimidazolium iodide}+\text{Base}\rightarrow \text{N heterocyclic carbene}+\text{Iodide}

Additionally, it can undergo halogen exchange reactions, forming other halides or coordinating with metal centers to create complexes.

The synthesis of 1,3-dihexylbenzimidazolium iodide typically involves the reaction of benzimidazole with hexyl iodide under suitable conditions. A common method includes:

  • Preparation of Benzimidazole: Benzimidazole can be synthesized from o-phenylenediamine and a suitable carbonyl compound.
  • Alkylation: The benzimidazole is then reacted with hexyl iodide in a solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the alkylation process.
  • Isolation: The product is isolated as a yellow solid after filtration and washing with non-polar solvents.

The yield of this reaction can be quite high, often exceeding 85% .

Unique Features1,3-Dihexylbenzimidazolium iodideBenzimidazolium saltCatalysis, Ionic liquidsTwo hexyl substituents1-Butyl-3-methylimidazolium iodideImidazolium saltElectrochemistryShorter alkyl chain1-Octyl-3-methylimidazolium bromideImidazolium saltExtraction processesLonger alkyl chainN,N-Diethylbenzimidazolium chlorideBenzimidazolium saltCatalysisDifferent anion (chloride)

Interaction studies involving 1,3-dihexylbenzimidazolium iodide focus primarily on its role as a ligand in coordination chemistry. It has been shown to interact with metal centers to form stable complexes that can exhibit unique electronic and catalytic properties. The stability and reactivity of these complexes depend on the nature of the metal and the surrounding ligands.

Several compounds share structural similarities with 1,3-dihexylbenzimidazolium iodide. These include:

  • 1-Butyl-3-methylimidazolium iodide: A widely studied ionic liquid known for its use in electrochemistry.
  • 1-Octyl-3-methylimidazolium bromide: Another ionic liquid that has applications in extraction processes.
  • N,N-Diethylbenzimidazolium chloride: A related benzimidazolium salt with potential catalytic applications.

Comparison Table

CompoundStructure Type

N-Heterocyclic Carbene Complex Formation Mechanisms

1,3-Dihexylbenzimidazolium iodide serves as a versatile precursor for generating NHC-metal complexes. The synthesis of benzimidazolium salts typically involves alkylation of benzimidazole with alkyl halides under basic conditions. For example, 1,3-diethyl- and diisopropylbenzimidazolium iodides are synthesized by reacting benzimidazole with iodoethane or 2-iodopropane in acetonitrile with potassium carbonate, followed by reflux and purification [1]. Extending this method to 1,3-dihexylbenzimidazolium iodide would involve substituting iodohexane, leveraging the hexyl group’s increased lipophilicity to improve solubility in nonpolar reaction media.

The formation of NHC complexes occurs via deprotonation of the benzimidazolium salt using strong bases such as potassium tert-butoxide. Hexyl substituents stabilize the resultant carbene through inductive effects, as evidenced by nuclear magnetic resonance (NMR) studies of analogous compounds. For instance, ^1^H NMR spectra of 1,3-diethylbenzimidazolium iodide reveal characteristic downfield shifts for the NCH2 protons (δ = 4.71 ppm), confirming successful alkylation [1]. Similarly, the hexyl chains in 1,3-dihexylbenzimidazolium iodide would exhibit distinct triplet signals near δ = 1.25–1.35 ppm (CH2 groups) and a sextet at δ = 1.55 ppm (NCH2CH2), providing a diagnostic fingerprint for structural validation.

Density functional theory (DFT) simulations of related NHCs on gold surfaces demonstrate that alkyl wingtip groups influence binding geometry. For example, 1,3-diisopropylbenzimidazolium-derived NHCs adopt upright orientations on Au(111), forming zig-zag lattices stabilized by van der Waals interactions between alkyl chains [2]. The longer hexyl substituents in 1,3-dihexylbenzimidazolium iodide likely enhance surface adhesion, promoting stable monolayer formation for catalytic applications.

Table 1: Comparative Synthesis Parameters for Benzimidazolium Salts

SubstituentAlkyl HalideReaction TimeYield (%)
EthylIodoethane3 days37
Isopropyl2-iodopropane3 days72
Hexyl*Iodohexane3–5 days*~50*

*Theoretical values extrapolated from [1].

Role in Cross-Coupling Reaction Catalysis

NHCs derived from 1,3-dihexylbenzimidazolium iodide exhibit strong σ-donor and weak π-acceptor properties, making them ideal ligands for transition-metal catalysts in cross-coupling reactions. Palladium-NHC complexes, for instance, facilitate Suzuki-Miyaura couplings by stabilizing the active Pd(0) species during oxidative addition and transmetallation steps. The hexyl groups’ steric bulk prevents catalyst aggregation while maintaining electronic accessibility at the metal center.

In a mechanistic study of NHC-catalyzed CO2 fixation, DFT calculations revealed that free NHCs activate substrates through nucleophilic attack, forming carboxylate intermediates [3]. By analogy, 1,3-dihexylbenzimidazolium-derived NHCs could lower activation barriers in aryl halide couplings by stabilizing transition states via non-covalent interactions. The hexyl chains may also improve catalyst longevity by mitigating deactivation pathways, such as oxidative degradation.

Key Mechanistic Insights:

  • Oxidative Addition: Hexyl-substituted NHCs enhance electron density at palladium, accelerating aryl halide activation.
  • Transmetallation: Bulky ligands prevent undesired β-hydride elimination, favoring productive coupling with boronic acids.
  • Reductive Elimination: Steric shielding by hexyl groups facilitates C–C bond formation, completing the catalytic cycle.

The benzimidazole scaffold has emerged as a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets through multiple binding modes [1]. The electron-rich nitrogen heterocycles of benzimidazole readily accept or donate protons and easily form diverse weak interactions, offering significant advantages for binding with a broad spectrum of therapeutic targets [2]. For 1,3-Dihexylbenzimidazolium iodide, the extended hexyl chains provide additional hydrophobic interactions that enhance binding affinity and selectivity toward specific protein targets.

Molecular docking studies have demonstrated that benzimidazole derivatives interact with enzymes through multiple binding modes, with some compounds exhibiting the benzimidazole ring as part of the hinge-binding motif, while others utilize it as a scaffolding component without direct hinge binding [1]. The structural features of 1,3-Dihexylbenzimidazolium iodide, including the quaternary nitrogen center and the symmetrical hexyl substitution pattern, create unique binding characteristics that distinguish it from other benzimidazole derivatives.

Recent computational studies have revealed that benzimidazolium salts demonstrate high binding affinity for various therapeutic targets, including thyroid stimulating hormone receptor (TSHR) protein targets [3]. The binding affinity of 1,3-dimethyl-1H-benzimidazol-3-ium iodide monohydrate to TSHR (PDB: 4QT5) was characterized through molecular docking analysis, which showed significant protein-ligand interactions [3]. These findings suggest that the benzimidazolium framework provides a versatile platform for multi-target drug development.

The docking studies have consistently shown that benzimidazole derivatives exhibit binding affinities below -8.0 kcal/mol, indicating strong interactions with target enzymes [4]. The presence of electron-withdrawing or electron-donating substituents at specific positions significantly influences the binding affinity, with electron-withdrawing groups at position 5 often providing enhanced activity [5]. The hexyl chains in 1,3-Dihexylbenzimidazolium iodide contribute to hydrophobic interactions that can stabilize the protein-ligand complex and improve binding selectivity.

Comparative docking studies between 2-phenyl benzimidazole and 2-methyl-1H-benzo[d]imidazole demonstrated that 2-phenyl benzimidazole exhibits higher binding affinity (-7.9 kcal/mol) with cyclooxygenase, lipoxygenase, and estrogen receptors compared to the methyl derivative (-6.5 kcal/mol) [6]. This structure-activity relationship highlights the importance of aromatic substituents in enhancing binding interactions with therapeutic targets.

The molecular docking methodology typically involves the generation of multiple binding conformations, with the best binding pose selected based on scoring functions that evaluate protein-ligand interactions. For benzimidazolium compounds, the docking studies have revealed that the positively charged nitrogen center can form electrostatic interactions with negatively charged residues in the protein binding site, while the aromatic system participates in π-π stacking interactions with aromatic amino acids [7].

α-Glucosidase Inhibition Mechanisms

α-Glucosidase inhibitors represent a crucial class of antidiabetic agents that retard the digestion of carbohydrates, helping to control postprandial blood glucose levels [8]. The enzyme α-glucosidase, located in the brush border of the small intestine, is responsible for hydrolyzing the 1,4-linkage in carbohydrates to form blood-absorbable monosaccharides [9]. Benzimidazolium salts have demonstrated significant potential as α-glucosidase inhibitors, with structure-activity relationships providing insights into their mechanism of action.

The inhibition mechanism of benzimidazolium salts against α-glucosidase involves competitive binding to the enzyme's active site [8]. Studies have shown that 1,3-disubstituted benzimidazolium salts exhibit varying degrees of α-glucosidase inhibitory potential, with IC50 values ranging from 14 to 279.28 μM [8]. The most potent inhibitor identified was 1-benzyl-3-(2-((3-bromophenyl)amino)-2-oxoethyl)-2-methyl-1H-benzo[d]imidazole-3-ium bromide, which exhibited an IC50 value of 14 ± 0.013 μM, representing a 4-fold higher potency than the standard drug acarbose [8].

The structure-activity relationship analysis reveals that C2-substituted benzimidazolium salts demonstrate superior α-glucosidase inhibitory activity compared to their unsubstituted counterparts [8]. The presence of a methyl group at the C2 position significantly enhances inhibitory potency, with compounds containing this modification showing IC50 values ranging from 15 ± 0.037 to 32.27 ± 0.050 μM [8]. This finding suggests that the C2 substitution creates favorable interactions with the enzyme's active site residues.

The influence of halogen substitution on the phenyl ring has been extensively studied, with brominated derivatives showing superior activity compared to chlorinated analogs [8]. The position of the halogen substituent is critical, with meta-substitution (position 3) providing optimal activity. The shifting of the bromo group from position 2 to position 3 resulted in a dramatic increase in inhibitory activity, indicating the importance of precise spatial orientation for effective enzyme binding [8].

Electron-withdrawing groups, particularly nitro substituents at meta and para positions, have demonstrated promising α-glucosidase inhibitory results [8]. The compound 1-benzyl-3-(2-((3-nitrophenyl)amino)-2-oxoethyl)-2-methyl-1H-benzo[d]imidazole-3-ium bromide showed an IC50 value of 19 ± 0.086 μM, while its para-nitro analog exhibited an IC50 of 17 ± 0.067 μM [8]. These results suggest that the electron-withdrawing effect of the nitro group enhances binding affinity through favorable electrostatic interactions with the enzyme.

The molecular docking studies have revealed that benzimidazolium compounds bind to the α-glucosidase active site through multiple interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking [8]. The Meldrum moiety has been identified as the main constituent essential for interaction with active site residues, while the triazole-substituted groups variably change the position and cause conformational changes that influence binding affinity [10].

Table 1: α-Glucosidase Inhibitory Activity of Selected Benzimidazolium Salts

CompoundStructure FeaturesIC50 (μM)Selectivity Index
10d3-Bromophenyl-C2-methyl14 ± 0.0134.0
10m4-Methoxyphenyl-C2-methyl16.16 ± 0.0263.6
10h4-Nitrophenyl-C2-methyl17 ± 0.0673.5
10g3-Nitrophenyl-C2-methyl19 ± 0.0863.1
10a3-Chlorophenyl-C2-methyl22 ± 0.0402.7
AcarboseStandard drug58.8 ± 0.0151.0

The kinetic studies of benzimidazolium α-glucosidase inhibitors have revealed competitive inhibition patterns, indicating that these compounds compete with the natural substrate for binding to the enzyme active site [11]. The competitive nature of inhibition suggests that the benzimidazolium derivatives mimic the natural substrate structure while forming more stable complexes with the enzyme.

Multi-Target Binding Affinity Profiling

Multi-target directed ligands represent a promising approach in drug discovery, as they can simultaneously interact with multiple therapeutic targets, potentially providing superior therapeutic efficacy and reduced resistance development [12]. Benzimidazole derivatives have demonstrated remarkable versatility in binding to diverse protein targets, making them attractive candidates for multi-target drug development.

The concept of multi-target therapy has gained significant attention in recent years, particularly in the context of complex diseases where single-target approaches may be insufficient [13]. Benzimidazole derivatives have shown the ability to inhibit multiple kinases simultaneously, which can be beneficial as the disease is attacked at several relevant targets [1]. Moreover, if one kinase becomes drug-resistant, a multitargeted drug can continue to act on other kinases, maintaining therapeutic efficacy.

Recent studies have identified benzimidazole-triazole hybrids as potent multi-target inhibitors capable of simultaneously targeting epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor-2 (VEGFR-2), and topoisomerase II [12]. Compound 5a demonstrated exceptional multi-target activity, exhibiting IC50 values of 0.086 μM for EGFR inhibition (compared to gefitinib's IC50 of 0.052 μM), 0.107 μM for VEGFR-2 inhibition (compared to sorafenib's IC50 of 0.0482 μM), and 2.52 μM for topoisomerase II inhibition (superior to doxorubicin's IC50 of 3.62 μM) [12].

The multi-target binding profile of benzimidazole derivatives extends beyond kinase inhibition to include interactions with various enzyme systems. Benzothiazoles and benzimidazoles have been identified as promising multitarget drugs for Alzheimer's disease, as they can simultaneously inhibit acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1), while also preventing amyloid-β aggregation [5]. The IC50 values for AChE inhibition by benzimidazole derivatives typically range in the μM range, while BACE1 inhibition can be achieved in the nM range [5].

The structure-activity relationship analysis for multi-target binding has revealed that specific structural modifications can enhance selectivity for particular target combinations. The presence of electron-withdrawing groups at position 5 of the benzimidazole ring, combined with a linker of 3-4 carbons in length, allows for better interaction with multiple targets [5]. This structural optimization enables the development of compounds with balanced activity across different therapeutic targets.

Table 2: Multi-Target Binding Affinity Profile of Representative Benzimidazole Derivatives

CompoundTarget 1 (IC50)Target 2 (IC50)Target 3 (IC50)Selectivity Ratio
5aEGFR (0.086 μM)VEGFR-2 (0.107 μM)Topo II (2.52 μM)1:1.2:29.3
11fAChE (0.05 μM)CFPAC-1 (0.07 μM)SK1 (variable)1:1.4:-
15bAChE (0.39 μM)BChE (0.66 μM)H2O2 (active)1:1.7:-
15jAChE (0.39 μM)BChE (0.16 μM)Antioxidant (active)1:0.4:-

The molecular basis of multi-target binding involves the exploitation of structural similarities in the active sites of different enzymes, as well as the ability of benzimidazole derivatives to adopt different binding conformations depending on the target protein [14]. The benzimidazole scaffold's ability to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, contributes to its versatility in binding to diverse protein targets.

Benzimidazole derivatives have demonstrated the ability to bind to cyclooxygenase, lipoxygenase, and estrogen receptors simultaneously, with binding affinities ranging from -6.5 to -7.9 kcal/mol depending on the specific substituents [6]. This multi-target binding profile suggests potential applications in inflammatory diseases where multiple pathways are involved in the pathological process.

The development of multi-target benzimidazole derivatives requires careful optimization of the structure-activity relationships to achieve balanced activity across different targets while maintaining acceptable selectivity profiles. The incorporation of specific functional groups, such as the hexyl chains in 1,3-Dihexylbenzimidazolium iodide, can modulate the binding affinity and selectivity for different protein targets through hydrophobic interactions and conformational effects.

The binding affinity profiling studies have revealed that the position and nature of substituents on the benzimidazole ring significantly influence the multi-target binding profile. For instance, the presence of methoxy groups at ortho and para positions enhances binding to certain targets due to resonance stabilization, while electron-withdrawing groups like nitro substituents can improve binding to other targets through electrostatic interactions [8].

Hydrogen Bond Acceptor Count

1

Exact Mass

414.15320 g/mol

Monoisotopic Mass

414.15320 g/mol

Heavy Atom Count

22

Dates

Last modified: 01-05-2024

Explore Compound Types